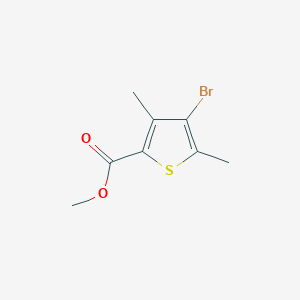
Boc-3-(1-piperidinyl)-D-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(1-piperidinyl)-D-Ala-OH typically involves the protection of the amino group of D-alanine with a Boc group, followed by the introduction of the piperidine ring. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The piperidine ring can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis equipment .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-3-(1-piperidinyl)-D-Ala-OH can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring yields N-oxide derivatives, while reduction of the Boc group can lead to the formation of the corresponding amine .
Wissenschaftliche Forschungsanwendungen
Boc-3-(1-piperidinyl)-D-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.
Industry: This compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Boc-3-(1-piperidinyl)-D-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-3-(1-piperidinyl)-L-Ala-OH: The L-alanine analog of Boc-3-(1-piperidinyl)-D-Ala-OH.
Boc-3-(1-piperidinyl)-glycine: A similar compound where the side chain is replaced with a glycine residue.
Boc-3-(1-piperidinyl)-valine: Another analog with a valine side chain.
Uniqueness
This compound is unique due to its D-alanine backbone, which can confer different stereochemical properties compared to its L-alanine counterpart. This can result in distinct biological activities and interactions with molecular targets, making it a valuable tool in research and drug development .
Eigenschaften
Molekularformel |
C12H22N2O4 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)14-7-5-4-6-8-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
DQPKRWOYCXYYSH-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)N1CCCCC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



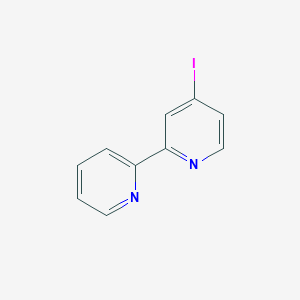

![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)
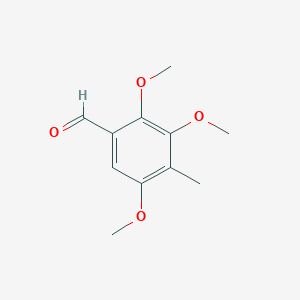
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
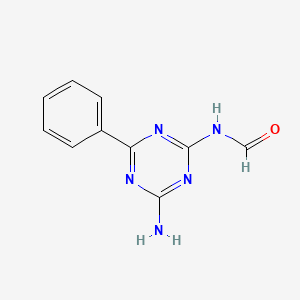
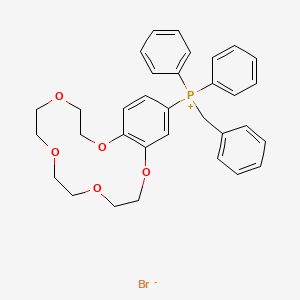
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)

